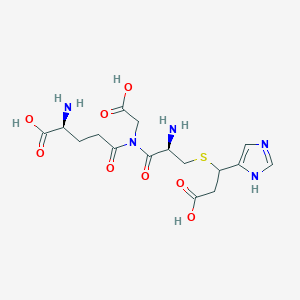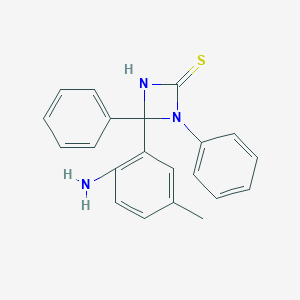
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione, also known as CIGB-325, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of glutathione, a tripeptide that plays a crucial role in antioxidant defense and detoxification in the body. CIGB-325 has been shown to have a variety of biochemical and physiological effects, and has been investigated as a potential treatment for several diseases.
Mecanismo De Acción
The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and tumor growth. It has also been shown to improve cardiac function and reduce neuronal damage in animal models of ischemic heart disease and Alzheimer's disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is that it is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects in humans.
Direcciones Futuras
There are several future directions for the study of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione. One direction is to further investigate its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is synthesized through a multi-step process that involves the chemical modification of glutathione. The first step involves the protection of the amino and carboxyl groups of glutathione, followed by the addition of an imidazole ring to the protected amino group. The resulting compound is then deprotected and coupled with a carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In preclinical studies, this compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been investigated as a potential treatment for ischemic heart disease and Alzheimer's disease.
Propiedades
Número CAS |
134381-44-5 |
|---|---|
Fórmula molecular |
C16H23N5O8S |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-carboxy-1-(1H-imidazol-5-yl)ethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H23N5O8S/c17-8(16(28)29)1-2-12(22)21(5-14(25)26)15(27)9(18)6-30-11(3-13(23)24)10-4-19-7-20-10/h4,7-9,11H,1-3,5-6,17-18H2,(H,19,20)(H,23,24)(H,25,26)(H,28,29)/t8-,9-,11?/m0/s1 |
Clave InChI |
LISSZDOYKZVZMS-HBEAOTSJSA-N |
SMILES isomérico |
C1=C(NC=N1)C(CC(=O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
SMILES canónico |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
Sinónimos |
2-CIEglu GS(CIE) S-(2-carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)


![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)